3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

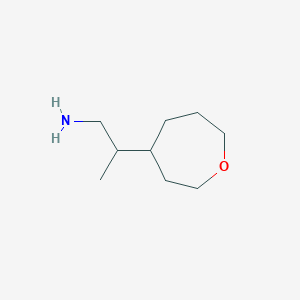

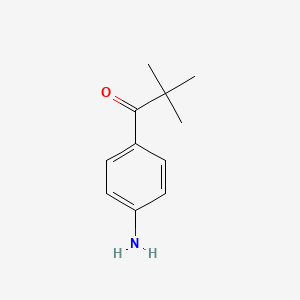

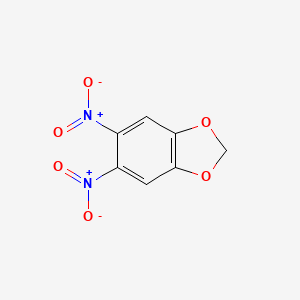

“3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione” is a chemical compound with the molecular formula C14H18N2O2S and a molecular weight of 278.37. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing one nitrogen and one sulfur atom . Thiazolidine motifs are present in diverse natural and bioactive compounds and have been of great interest for interdisciplinary research .

Synthesis Analysis

Thiazolidinediones, including “3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione”, can be synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . A convenient approach to synthesize 3-m-tolyl-5-arylidene-2,4-thiazolidinediones (TZDs) derivatives has been reported, which involves two steps with moderate to good yield using morpholine as a catalyst .Molecular Structure Analysis

The molecular structure of “3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione” consists of a thiazolidine core, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Aplicaciones Científicas De Investigación

Thiazolidine-2,4-dione Derivatives in Medicinal Chemistry

Thiazolidine-2,4-dione derivatives are explored for their potential in creating drug-like molecules due to their versatile medicinal chemistry applications. The synthesis processes, including alkylation and Knoevenagel condensation, produce novel non-condensed thiazolidine-2,4-dione-bearing derivatives. These compounds are characterized using advanced techniques such as NMR, LC-MS spectra, and X-ray diffraction, indicating their promise in drug development and chemical research (Holota et al., 2022).

Antimicrobial and Antifungal Activities

Some thiazolidine-2,4-dione derivatives exhibit antimicrobial and antifungal properties. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized and tested against a variety of bacterial and fungal strains. These compounds demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in developing new antimicrobial agents (Abd Alhameed et al., 2019).

Molecular Design for Hypoglycemic Activity

Imidazopyridine thiazolidine-2,4-diones, designed and synthesized from corresponding pyridines, have shown significant hypoglycemic activity. These compounds are evaluated for their impact on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo, demonstrating the structural and functional versatility of the thiazolidine-2,4-dione core in designing compounds with potential metabolic disorder treatments (Oguchi et al., 2000).

Synthesis and Structural Exploration

The synthesis and structural exploration of thiazolidine-2,4-dione derivatives involve detailed characterization and comparison between experimental and theoretical calculations. Studies on compounds such as racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione reveal high thermal stability and provide insights into molecular geometry optimization, contributing to the understanding of these compounds' physical and chemical properties (Prasad et al., 2018).

Biological Activity and Green Synthesis

The biological activities of thiazolidine-2,4-dione derivatives, including antimicrobial, antifungal, and potential antitumor effects, are under continuous investigation. Moreover, the green synthesis of these compounds aligns with the environmental and sustainability goals in medicinal chemistry, showcasing the adaptability and potential of thiazolidine-2,4-dione derivatives in addressing a range of biological and ecological concerns (Santos et al., 2018).

Direcciones Futuras

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Mecanismo De Acción

Target of Action

The primary targets of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione are the PPAR-γ receptors and cytoplasmic Mur ligases . The PPAR-γ receptors play a crucial role in improving insulin resistance, while the cytoplasmic Mur ligases are essential for the antimicrobial action of the compound .

Mode of Action

3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione interacts with its targets in a specific manner. It exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . For its antimicrobial action, it works by inhibiting cytoplasmic Mur ligases . Additionally, it exhibits antioxidant action by scavenging reactive oxygen species (ROS) .

Biochemical Pathways

The compound affects several biochemical pathways. The activation of PPAR-γ receptors leads to improved insulin sensitivity, thus affecting the insulin signaling pathway . The inhibition of cytoplasmic Mur ligases disrupts the bacterial cell wall synthesis, thereby affecting the bacterial growth pathway . The scavenging of ROS affects the oxidative stress pathways .

Pharmacokinetics

The thiazolidine derivatives are known to have good selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The result of the action of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione is multifaceted. It improves insulin resistance, thus helping in the management of diabetes . It inhibits the growth of bacteria, thus exhibiting antimicrobial activity . It also scavenges ROS, thereby exhibiting antioxidant activity .

Action Environment

The action, efficacy, and stability of 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione can be influenced by various environmental factors. It’s worth noting that the compound’s diverse applications in medical, environmental, and industrial research suggest that it may be designed to function effectively in a variety of environments.

Propiedades

IUPAC Name |

5-(3-methylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)15-11-6-4-5-10(3)7-11/h4-7,9,12,15H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHPMYWCLLMGFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)

![2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2969949.png)